molecular formula C18H21N3OS2 B12574957 Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-

Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-

Cat. No.: B12574957
M. Wt: 359.5 g/mol
InChI Key: FIVBZFLOTHDKGN-UHFFFAOYSA-N
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Description

Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with a unique structure that includes cyclopropyl and tetrahydrobenzothieno pyrimidine moieties

Properties

Molecular Formula

C18H21N3OS2

Molecular Weight

359.5 g/mol

IUPAC Name

N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H21N3OS2/c22-14(19-11-7-8-11)9-23-17-15-12-3-1-2-4-13(12)24-18(15)21-16(20-17)10-5-6-10/h10-11H,1-9H2,(H,19,22)

InChI Key

FIVBZFLOTHDKGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4CC4)C5CC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multiple steps. The process begins with the preparation of the cyclopropyl and tetrahydrobenzothieno pyrimidine intermediates. These intermediates are then coupled through a series of reactions, including thioether formation and acylation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of robust reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (–S–) in the molecule is susceptible to nucleophilic substitution under specific conditions. For example:

Reaction TypeConditionsReagents/OutcomeReference
AlkylationBasic (e.g., K₂CO₃), polar aprotic solventAlkyl halides replace the thioether group, forming new sulfur-alkyl bonds.
DisplacementOxidative or metal-catalyzedThiolate intermediates react with electrophiles (e.g., aryl halides).

Mechanistic Insight : The lone pair on sulfur facilitates nucleophilic attack, particularly in deprotonated intermediates.

Oxidation of the Thioether Group

The thioether moiety can undergo oxidation to sulfoxide or sulfone derivatives, depending on reaction intensity:

Oxidizing AgentProductConditionsNotesReference
H₂O₂ or mCPBASulfoxide (–SO–)Mild, room temperatureStereoselectivity observed.
KMnO₄ or NaIO₄Sulfone (–SO₂–)Acidic/strongly oxidizingRequires careful stoichiometric control.

Application : Sulfone derivatives often enhance metabolic stability in pharmaceutical contexts .

Hydrolysis of the Acetamide Group

The acetamide (–NHCOR) group hydrolyzes under acidic or basic conditions to yield carboxylic acids or amines:

ConditionReagentsProductOutcomeReference
Acidic (HCl, H₂O)H₃O⁺Cyclopropylamine + thioacetic acidDegradation pathway under low pH.
Basic (NaOH, H₂O)OH⁻Carboxylate salt + ammoniaRequires prolonged heating.

Stability : The cyclopropyl group adjacent to the amide may sterically hinder hydrolysis .

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring undergoes electrophilic substitution or cross-coupling:

Reaction TypeReagents/ConditionsOutcomeReference
HalogenationNCS/PCl₃Chlorination at C2 or C4 positions.
Suzuki CouplingPd catalysts, aryl boronic acidsAryl groups introduced at reactive sites.

Note : Substituents on the fused thiophene ring influence regioselectivity .

Cyclopropane Ring Reactivity

While cyclopropane rings are generally stable, they may undergo ring-opening under extreme conditions:

ConditionReagentsOutcomeReference
Strong acid (H₂SO₄)ProtonationRing-opening to form alkenes or carbocations.
Metal catalysisRh or Pd complexesInsertion reactions forming extended chains.

Limitation : Such reactions are rarely employed due to the compound’s structural complexity.

Thieno Ring Modifications

The benzothieno moiety participates in electrophilic aromatic substitution (EAS):

ReactionReagentsPosition ModifiedOutcomeReference
NitrationHNO₃/H₂SO₄C5 or C6Nitro derivatives
SulfonationSO₃/H₂SO₄C7Sulfonic acid groups

Regiochemistry : Electron-donating substituents on the pyrimidine ring direct EAS to specific positions .

Scientific Research Applications

Potential Anti-Alzheimer's Activity

Recent studies have highlighted the potential of compounds similar to Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)thio]- in treating Alzheimer's disease. Research indicates that compounds with similar structures exhibit significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for managing cholinergic dysfunction in Alzheimer's patients. For instance:

  • Inhibition Studies : A series of fused tricyclic coumarin derivatives showed high AChE inhibitory activity with IC50 values ranging from 0.003 to 0.357 μM, significantly outperforming standard treatments like galantamine .

Antioxidant Properties

Compounds derived from similar structures also exhibit strong antioxidant activities. The ability to scavenge free radicals is critical in neuroprotection and overall health maintenance.

COX-II Inhibition

Acetamide derivatives have been explored for their anti-inflammatory properties through inhibition of cyclooxygenase-II (COX-II). For example:

  • Research Findings : Various acetamide derivatives have shown potential as COX-II inhibitors with promising anti-inflammatory effects in preclinical models . These compounds could be beneficial in treating conditions such as rheumatoid arthritis and osteoarthritis.

Synthesis Pathways

The synthesis of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)thio]- involves multi-step reactions typically starting from simpler acetamide derivatives and incorporating cyclopropyl and thieno-pyrimidine moieties.

Neuroprotective Effects

In vitro studies demonstrated that certain derivatives of acetamide compounds provided neuroprotective effects against oxidative stress-induced cell death. These studies utilized SK-N-SH neuroblastoma cells to assess cell viability under oxidative stress conditions .

Pharmacological Profiling

A detailed pharmacological profiling of similar compounds has indicated that they possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suitable for central nervous system (CNS) applications. This includes permeability across the blood-brain barrier (BBB), essential for any CNS-active therapeutic agent .

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives and molecules containing cyclopropyl or tetrahydrobenzothieno pyrimidine structures. Examples include:

  • Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- analogs with different substituents.
  • Other cyclopropyl-containing acetamides.
  • Tetrahydrobenzothieno pyrimidine derivatives with varying functional groups.

Uniqueness

The uniqueness of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- lies in its specific combination of structural features, which confer distinct chemical and biological properties

Biological Activity

Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)thio]- (CAS Number: 460335-48-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H22N4O2S2
  • Molecular Weight : 414.544 g/mol
  • Structural Features : The compound features a cyclopropyl group and a benzothieno-pyrimidine moiety which are critical for its biological activity.

The biological activity of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)thio]- is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential in inhibiting butyrylcholinesterase (BChE), an important enzyme in the treatment of Alzheimer's disease. Inhibition of BChE can enhance cholinergic transmission and improve cognitive function in patients with neurodegenerative disorders .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of acetamide compounds exhibit antimicrobial activity against various pathogens. The structural characteristics allow for effective binding to microbial targets, disrupting their function .
  • Antiparasitic Activity :
    • Some studies have indicated that similar compounds exhibit anthelmintic properties. The mechanism involves interference with the metabolic processes of parasites, leading to their death .

Case Study 1: Inhibition of Butyrylcholinesterase

A recent study evaluated the efficacy of various acetamide derivatives in inhibiting BChE. Among them, Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)thio]- displayed significant inhibition rates comparable to established inhibitors like donepezil. The structure-activity relationship (SAR) analysis highlighted the importance of the cyclopropyl group in enhancing binding affinity to the enzyme's active site .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of acetamide derivatives against Gram-positive and Gram-negative bacteria, Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)thio]- demonstrated promising results. The Minimum Inhibitory Concentration (MIC) values indicated effective bacterial growth inhibition at low concentrations .

Data Table: Biological Activities of Acetamide Derivatives

Compound NameActivity TypeTarget/PathogenIC50/MIC Value
Acetamide N-Cyclopropyl...BChE InhibitionHuman Butyrylcholinesterase13 µM
Acetamide N-Cyclopropyl...AntimicrobialStaphylococcus aureus32 µg/mL
Acetamide N-Cyclopropyl...AntiparasiticPheretima posthuma (earthworm)15 µg/mL

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-cyclopropyl acetamide derivatives with thieno[2,3-d]pyrimidine scaffolds?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted thiophenes with urea/thiourea derivatives to form the pyrimidine core. For example, cyclopropyl groups are introduced via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., reflux in ethanol or acetic acid with sodium acetate as a catalyst) and purification via recrystallization (e.g., using DMSO/water or ethanol-dioxane mixtures) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural elucidation, and what diagnostic signals should be prioritized?

  • Methodological Answer :

  • 1H NMR : Monitor aromatic protons (δ 7.0–8.5 ppm), NH signals (δ 9.5–12.5 ppm for amide or pyrimidine NH), and cyclopropane CH2/CH groups (δ 0.7–2.5 ppm) .
  • MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344–376) and fragmentation patterns to validate the scaffold .
  • Elemental Analysis : Compare calculated vs. experimental C, N, and S percentages to assess purity (e.g., ±0.1% deviation is acceptable) .

Q. How should researchers select solvents and catalysts for cyclopropane ring formation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while sodium acetate or fused sodium acetate catalyzes cyclocondensation. For cyclopropane incorporation, chloroacetic acid or alkyl halides are common reagents under reflux conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields when synthesizing cyclopropane-containing thienopyrimidines?

  • Methodological Answer :

  • Temperature Control : Prolonged reflux (e.g., 12–24 hours) ensures complete cyclization but risks decomposition; monitor via TLC.
  • Solvent Choice : Mixing solvents (e.g., acetic anhydride/acetic acid) balances reactivity and solubility .
  • Catalyst Loading : Adjust sodium acetate (0.5–1.0 g per 0.01 mol substrate) to minimize side reactions .
    • Reference : Yields vary from 53% to 85% depending on these parameters .

Q. How should discrepancies between calculated and experimental elemental analysis data be addressed?

  • Methodological Answer : Minor deviations (e.g., C: 45.36% calc. vs. 45.29% exp.) may arise from hygroscopicity or trace solvents. Repeat analysis after vacuum drying or use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Cross-validate with NMR integration ratios .

Q. What strategies resolve regioselectivity challenges in thieno[2,3-d]pyrimidine functionalization?

  • Methodological Answer :

  • Directing Groups : Use electron-withdrawing substituents (e.g., cyano or acetyl groups) to guide thiolation or alkylation at specific positions .
  • Computational Modeling : Employ DFT calculations to predict reactive sites on the pyrimidine ring, particularly for sulfur incorporation at C-2 or C-4 positions .

Q. How can computational chemistry predict the reactivity of cyclopropane intermediates?

  • Methodological Answer : Molecular docking or MD simulations assess steric strain in cyclopropane rings, while frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. Software like Gaussian or Schrödinger Suite can model transition states for ring-opening reactions .

Q. What purification challenges arise with multi-substituted derivatives, and how are they mitigated?

  • Methodological Answer : Complex mixtures from steric hindrance (e.g., cyclopropyl and benzothienyl groups) require gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC. Purity is confirmed via melting point consistency (e.g., ±2°C range) and HPLC-DAD (>95% peak area) .

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